molecular formula C32H23N5O B5167446 3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one

Cat. No.: B5167446
M. Wt: 493.6 g/mol
InChI Key: YOHSFDMTLGHWNX-UHFFFAOYSA-N
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Description

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one is a complex organic compound that features a unique structure combining isoindolone and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Halogenating agents: N-bromosuccinimide, iodine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one is unique due to its combination of isoindolone and pyridine moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O/c38-31-29-9-1-2-10-30(29)32(37-31,23-11-15-25(16-12-23)35-21-27-7-3-5-19-33-27)24-13-17-26(18-14-24)36-22-28-8-4-6-20-34-28/h1-22H,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHSFDMTLGHWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=CC4=CC=CC=N4)C5=CC=C(C=C5)N=CC6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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